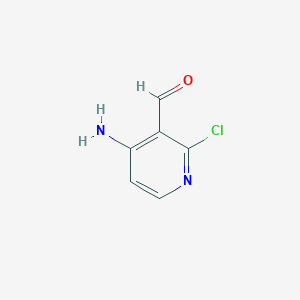4-Amino-2-chloronicotinaldehyde
CAS No.: 338452-92-9
Cat. No.: VC2916858
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 338452-92-9 |
|---|---|
| Molecular Formula | C6H5ClN2O |
| Molecular Weight | 156.57 g/mol |
| IUPAC Name | 4-amino-2-chloropyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H5ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9) |
| Standard InChI Key | TYTVKBHUNQMVRB-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1N)C=O)Cl |
| Canonical SMILES | C1=CN=C(C(=C1N)C=O)Cl |
Introduction
4-Amino-2-chloronicotinaldehyde is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.570 g/mol . It is a derivative of nicotinaldehyde, featuring an amino group and a chlorinated pyridine ring. This compound is of interest in organic chemistry due to its potential applications in medicinal synthesis and its unique chemical properties.
Synthesis of 4-Amino-2-chloronicotinaldehyde
The synthesis of 4-Amino-2-chloronicotinaldehyde involves several steps, as outlined in a recent patent application. The method begins with the reaction of 2-chloro-4-fluoropyridine with lithium diisopropylamide in an anaerobic environment, followed by the addition of dimethylformamide (DMF) to form 2-chloro-4-fluoropyridine-3-formaldehyde. This intermediate is then reacted with a mixture of 1,4-dioxane and ammonia water to produce the final product .
Synthesis Steps:
-
Initial Reaction: Mix 2-chloro-4-fluoropyridine with lithium diisopropylamide in tetrahydrofuran (THF) under anaerobic conditions.
-
Formylation: Add DMF to the reaction mixture to obtain 2-chloro-4-fluoropyridine-3-formaldehyde.
-
Amination: React the formaldehyde derivative with a mixture of 1,4-dioxane and ammonia water (volume ratio of 0.8-1.2:1) at room temperature for about 2 hours.
Biological and Chemical Applications
While specific biological activities of 4-Amino-2-chloronicotinaldehyde are not extensively documented, compounds with similar structures, such as 4-Amino-6-chloronicotinic acid, have shown potential antimicrobial and antiviral properties. The compound's role as a building block in organic synthesis makes it valuable for developing more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
A comparative analysis with related compounds like 4-Amino-6-chloronicotinic acid highlights the unique chemical and biological profiles of each compound. For instance, 4-Amino-6-chloronicotinic acid exhibits significant antihypertensive effects, whereas 4-Amino-2-chloronicotinaldehyde's biological activities are less documented.
Comparison Table:
| Compound | Antimicrobial Activity | Antiviral Activity | Antihypertensive Activity |
|---|---|---|---|
| 4-Amino-6-chloronicotinic acid | Moderate | Yes | Significant |
| 4-Amino-2-chloronicotinaldehyde | Low | No | Minimal |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume